molecular formula C27H41N5O2 B12290838 tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate

tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate

Cat. No.: B12290838
M. Wt: 467.6 g/mol
InChI Key: RFEKTEIXVDWMKV-UHFFFAOYSA-N
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Description

N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[321]oct-8-yl]-1-phenyl-1-propanamine is a complex organic compound that features a triazole ring, a bicyclic structure, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Bicyclic Structure Formation: The exo-8-azabicyclo[3.2.1]octane structure is often formed through a Diels-Alder reaction.

    Coupling Reactions: The triazole and bicyclic structures are then coupled with the phenyl group and the propanamine chain.

    Boc Protection: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the bicyclic structure.

    Substitution: Substitution reactions can occur at the phenyl group or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[32

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use as a drug candidate or a pharmacological tool.

    Industry: Possible applications in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-(1S)-3-[3-(3-methyl-5-phenyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine
  • N-Boc-(1S)-3-[3-(3-ethyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine

Uniqueness

The uniqueness of N-Boc-(1S)-3-[3-(3-(isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine lies in its specific substitution pattern and isotopic labeling, which can provide distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C27H41N5O2

Molecular Weight

467.6 g/mol

IUPAC Name

tert-butyl N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate

InChI

InChI=1S/C27H41N5O2/c1-18(2)25-30-29-19(3)32(25)23-16-21-12-13-22(17-23)31(21)15-14-24(20-10-8-7-9-11-20)28-26(33)34-27(4,5)6/h7-11,18,21-24H,12-17H2,1-6H3,(H,28,33)

InChI Key

RFEKTEIXVDWMKV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)OC(C)(C)C)C(C)C

Origin of Product

United States

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